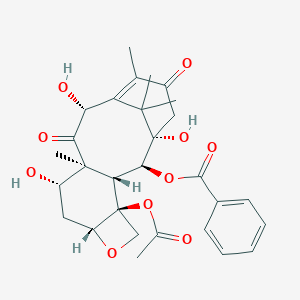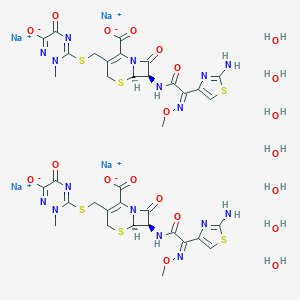
10-deacetyl-13-oxobaccatin III
Overview
Description
10-Deacetyl-13-oxobaccatin III is a taxane diterpenoid that can be isolated from the plant Taxus sumatrana . It is known for its cytotoxic properties and is a crucial intermediate in the biosynthesis of the anticancer drug Taxol (paclitaxel) . The compound exhibits significant cytotoxicity against various cancer cell lines, including A498, NCI-H226, A549, and PC-3 .
Mechanism of Action
Target of Action
10-Deacetyl-13-oxobaccatin III is a taxane , a class of compounds known for their anticancer properties. The primary targets of taxanes are microtubules, which are crucial components of the cell’s cytoskeleton . By binding to these structures, taxanes interfere with cell division, a process that is particularly active in cancer cells .
Mode of Action
This compound interacts with its targets, the microtubules, by binding to the β-tubulin subunit . This binding stabilizes the microtubules and prevents their depolymerization, a process necessary for cell division . As a result, the cell cycle is arrested, inhibiting the proliferation of cancer cells .
Biochemical Pathways
The action of this compound affects the cell cycle pathway. By preventing the depolymerization of microtubules, it disrupts the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division . This leads to cell cycle arrest at the G2/M phase, halting the proliferation of cancer cells .
Pharmacokinetics
Taxanes are generally poorly soluble in water and require formulation strategies for intravenous administration . They are widely distributed in the body and metabolized primarily in the liver . The bioavailability of this compound would be influenced by these factors.
Result of Action
The result of this compound’s action is the inhibition of cancer cell proliferation. It has shown cytotoxicity against various cancer cell lines, including A498, NCI-H226, A549, and PC-3 cells . The inhibition rates were 29.7%, 49.2%, 43.9%, and 65.3% respectively .
Action Environment
The action of this compound, like other taxanes, can be influenced by various environmental factors. These include the pH and composition of the cellular environment, the presence of efflux pumps that can remove the drug from the cell, and the expression levels of microtubule-associated proteins that can affect drug binding . Additionally, genetic factors such as mutations in tubulin or other pathway components can influence the compound’s efficacy .
Biochemical Analysis
Biochemical Properties
10-Deacetyl-13-oxobaccatin III is involved in biochemical reactions related to the synthesis of the anti-cancer drug Taxol . It is converted into baccatin III by the enzyme 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) . The nature of these interactions involves the transfer of an acetyl group from acetyl-CoA to 10-deacetylbaccatin III .
Cellular Effects
This compound has shown cytotoxicity against various cancer cell lines, including A498, NCI-H226, A549, and PC-3 cells . It influences cell function by inducing apoptosis, or programmed cell death
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into baccatin III, a precursor to the anti-cancer drug Taxol . This conversion is catalyzed by the enzyme DBAT, which transfers an acetyl group from acetyl-CoA to this compound . The resulting baccatin III can then be further modified to produce Taxol .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not readily degrade
Metabolic Pathways
This compound is involved in the metabolic pathway leading to the synthesis of Taxol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Deacetyl-13-oxobaccatin III can be synthesized through the semisynthesis from 10-deacetylbaccatin III, which is an advanced intermediate obtained from the needles of Taxus baccata . The key enzyme involved in this process is 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT), which catalyzes the conversion of 10-deacetylbaccatin III into baccatin III .
Industrial Production Methods: Industrial production of this compound involves the extraction from Taxus species, followed by purification processes. The compound can also be produced through fermentation of the Chinese yew Taxus chinensis . Optimization of culture conditions, genetic breeding, and metabolic engineering of endophytic fungi and Taxus species plants can enhance the yield of 10-deacetylbaccatin III, which is then converted to this compound .
Chemical Reactions Analysis
Types of Reactions: 10-Deacetyl-13-oxobaccatin III undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include various derivatives of taxane diterpenoids, which can be further utilized in the synthesis of anticancer drugs .
Scientific Research Applications
10-Deacetyl-13-oxobaccatin III has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex taxane derivatives.
Biology: The compound is used to study the cytotoxic effects on different cancer cell lines.
Industry: The compound is utilized in the pharmaceutical industry for the production of anticancer drugs.
Comparison with Similar Compounds
- Baccatin III
- 10-Deacetylbaccatin III
- 7-epi-10-deacetyltaxol
- 19-debenzoyl-19-acetyltaxinine M
- 5a-decinnamoyltaxagifine
Comparison: 10-Deacetyl-13-oxobaccatin III is unique due to its specific structure and cytotoxic properties. While other taxane derivatives like baccatin III and 10-deacetylbaccatin III are also intermediates in the synthesis of Taxol, this compound exhibits distinct cytotoxicity profiles against various cancer cell lines . Its ability to inhibit cell division by stabilizing microtubules makes it a valuable compound in cancer research and drug development .
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R)-4-acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,18-19,21-22,24,32-33,36H,11-13H2,1-5H3/t18-,19+,21+,22-,24-,27+,28-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZBAMYUOYXRSF-RIFKXWPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570271 | |
| Record name | (5beta,7beta,10beta)-4-(Acetyloxy)-1,7,10-trihydroxy-9,13-dioxo-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92950-42-0 | |
| Record name | (2aR,4S,4aS,6R,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,4,4a,10,11,12,12a,12b-octahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-5,9(3H,6H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92950-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5beta,7beta,10beta)-4-(Acetyloxy)-1,7,10-trihydroxy-9,13-dioxo-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding 10-deacetyl-13-oxobaccatin III in Taxus species?
A1: The discovery of this compound in Taxus sumatrana needles is significant because it adds to the growing library of taxoids isolated from these trees []. Taxoids, particularly paclitaxel (Taxol), are well-known for their anti-cancer activity. While this compound itself may not be as potent as paclitaxel, its discovery highlights the chemical diversity within Taxus species and the potential for finding new, potentially more effective or less toxic, anti-cancer compounds. Further research is needed to fully characterize its activity and potential therapeutic applications.
Q2: How does the chemical structure of this compound differ from other taxoids found in Taxus species?
A2: While the provided abstracts don't give detailed structural data for all compounds, they do mention that this compound was isolated alongside other taxoids like paclitaxel, cephalomannine, and baccatin III []. This suggests a structural similarity to these compounds. The name itself indicates key differences: "10-deacetyl" implies the absence of an acetyl group at the 10th carbon atom, and "13-oxo" indicates the presence of a ketone group at the 13th carbon. These structural variations can significantly influence the molecule's interactions with biological targets and consequently, its activity and potential therapeutic use.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B193971.png)

![(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B193973.png)




![(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B194008.png)
![(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B194010.png)
